2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide
Overview
Description
The compound 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide is a complex organic molecule with potential applications in various scientific fields. Its structure contains a benzisothiazole core, a furan ring, and a benzamide group, making it intriguing for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Benzisothiazole Core: : The preparation starts with the synthesis of the 1,2-benzisothiazol-3-one ring. This involves cyclization reactions typically using o-aminothiophenol and phosgene under controlled conditions.
Introduction of Acetyl Group: : The next step involves the acetylation of the benzisothiazole core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Linkage: : The final step includes the coupling of the acetylated benzisothiazole with 2-furylmethylamine to form the desired benzamide derivative. This step is usually catalyzed by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods The industrial production of this compound would scale up the aforementioned synthetic routes, ensuring process optimization for yield and purity. Reactor types, solvent recovery systems, and purification strategies like recrystallization or column chromatography would be adapted accordingly.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound could undergo oxidation at the furan ring to produce furanoic acids under mild oxidizing conditions.
Reduction: : Reduction reactions could target the benzisothiazole moiety, leading to the corresponding amine derivatives using agents like lithium aluminum hydride.
Substitution: : Substitution reactions on the aromatic rings, particularly electrophilic aromatic substitutions, could occur using suitable electrophiles.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂
Reduction Reagents: : LiAlH₄, NaBH₄
Substitution Conditions: : Friedel-Crafts conditions, utilizing AlCl₃ as a catalyst
Major Products Formed
Oxidation Products: : Furanoic acids, oxidized benzisothiazole derivatives
Reduction Products: : Benzisothiazole amines
Substitution Products: : Substituted aromatic derivatives
Scientific Research Applications
The compound finds applications in various scientific domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules, including polymers and materials with specific electronic properties.
Biology: : Explored for its potential as a biochemical probe due to its unique structural features that might interact with biological macromolecules.
Medicine: : Investigated for its potential pharmacological activities, possibly functioning as an anti-inflammatory or anticancer agent.
Industry: : Used in material science for developing new materials with desirable properties such as thermal stability and electronic conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects varies based on its application:
In biological systems: , it might interact with cellular targets by binding to specific proteins or enzymes, disrupting normal biological functions.
Molecular Targets and Pathways: : Could involve inhibition of enzymes or receptors critical in disease pathways, affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
The uniqueness of this compound lies in its multi-functional groups, providing diverse reactivity and interactions:
Compared to simpler benzamide derivatives: , the addition of the furylmethyl and benzisothiazole groups enhances its structural complexity and potential biological activity.
List of Similar Compounds: : 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-thienylmethyl)benzamide, 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-pyridylmethyl)benzamide.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c25-19(13-24-21(27)16-8-2-4-10-18(16)31(24,28)29)23-17-9-3-1-7-15(17)20(26)22-12-14-6-5-11-30-14/h1-11H,12-13H2,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELLXXQVAMNZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.